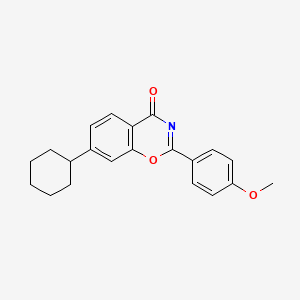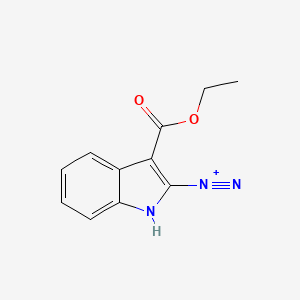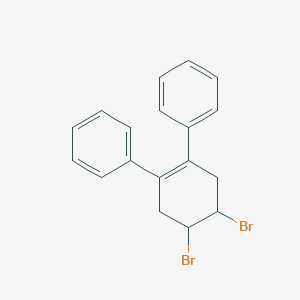
(4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene is an organic compound characterized by the presence of two bromine atoms attached to a cyclohexene ring, which is further substituted with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene typically involves the bromination of 2-phenylcyclohexene. The reaction is carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled conditions to ensure selective bromination at the 4 and 5 positions of the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes the formation of the cyclohexene ring, followed by phenyl substitution and subsequent bromination. The reaction conditions are optimized to achieve high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the cyclohexene ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydroxylation, and amines for amination.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the nature of the substituents introduced during the reactions.
Aplicaciones Científicas De Investigación
(4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, materials science, and as a precursor for advanced materials.
Mecanismo De Acción
The mechanism of action of (4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene involves its interaction with various molecular targets and pathways. The bromine atoms and the phenyl group play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, participate in electrophilic aromatic substitution, and undergo redox reactions, influencing its overall chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2,5-bis(phenylalkoxy)benzene: Similar in structure but with phenylalkoxy substituents instead of a cyclohexene ring.
1,4-Dibromobenzene: A simpler compound with two bromine atoms on a benzene ring without additional substituents.
2-Phenylcyclohexene: The parent compound without bromine substitution.
Uniqueness
(4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene is unique due to the presence of both bromine atoms and a phenyl group on a cyclohexene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This structural uniqueness makes it valuable for specific applications in organic synthesis and material science.
Propiedades
Número CAS |
832111-20-3 |
|---|---|
Fórmula molecular |
C18H16Br2 |
Peso molecular |
392.1 g/mol |
Nombre IUPAC |
(4,5-dibromo-2-phenylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C18H16Br2/c19-17-11-15(13-7-3-1-4-8-13)16(12-18(17)20)14-9-5-2-6-10-14/h1-10,17-18H,11-12H2 |
Clave InChI |
AMECUMRBLKQGEE-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CC(=C1C2=CC=CC=C2)C3=CC=CC=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


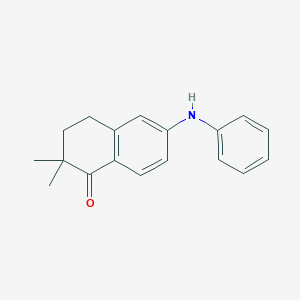

![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)
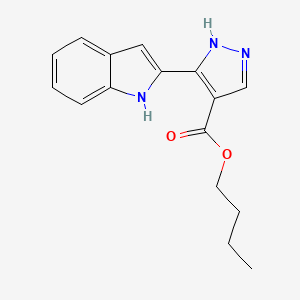
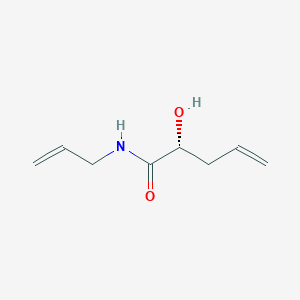

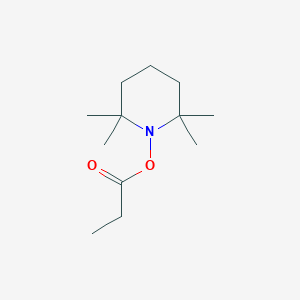
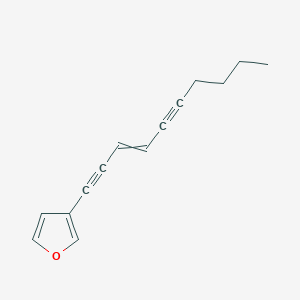
![[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid](/img/structure/B14207178.png)
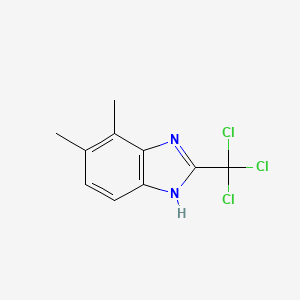
![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)
